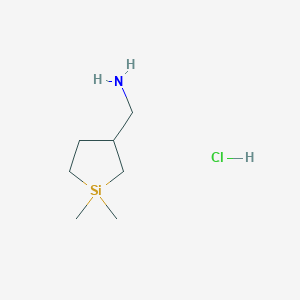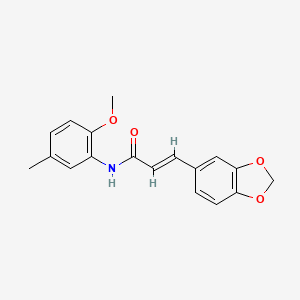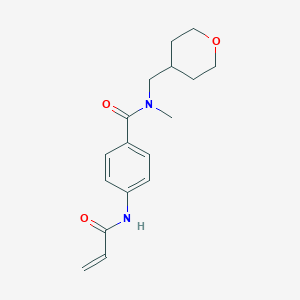
1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The pyrazolyl group can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
- This step may require acidic or basic catalysts and controlled temperatures.
Attachment of the Fluorophenyl Group:
- The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
- Common reagents include fluorobenzene derivatives and appropriate leaving groups (e.g., halides).
Sulfonylation:
- The final step involves the introduction of the sulfonyl group, often achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods:
- Industrial production may involve optimization of the above synthetic routes to enhance yield and purity.
- Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction:
- Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution:
- The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
- Reagents such as nitrating agents or halogenating agents can be used under controlled conditions.
Common Reagents and Conditions:
- Oxidizing agents: hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: lithium aluminum hydride, sodium borohydride.
- Substitution reagents: nitrating agents, halogenating agents.
Major Products:
- Oxidation products: N-oxides.
- Reduction products: sulfides, sulfoxides.
- Substitution products: nitrated or halogenated derivatives.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps:
-
Formation of the Piperidine Ring:
- Starting from a suitable precursor, such as a substituted amine, the piperidine ring can be formed through cyclization reactions.
- Reaction conditions often include the use of strong bases (e.g., sodium hydride) and solvents like tetrahydrofuran (THF).
科学研究应用
1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Investigated for its potential as a bioactive molecule.
- Studied for its interactions with biological targets such as enzymes and receptors.
-
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
- Evaluated in preclinical studies for its pharmacokinetic and pharmacodynamic profiles.
-
Industry:
- Utilized in the development of new materials and chemical processes.
- Potential applications in agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets:
-
Molecular Targets:
- Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
- Receptors: It can bind to receptors, modulating signal transduction processes.
-
Pathways Involved:
- The compound may influence pathways related to inflammation, pain, or other physiological processes.
- Detailed studies are required to elucidate the exact pathways and molecular interactions.
相似化合物的比较
- 1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine.
- 1-((3-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine.
- 1-((3-fluorophenyl)sulfonyl)-3-(1-ethyl-1H-pyrazol-3-yl)piperidine.
Uniqueness:
- The presence of the fluorophenyl group may impart unique electronic properties, influencing its reactivity and biological activity.
- The combination of the sulfonyl and pyrazolyl groups may enhance its potential as a bioactive molecule.
By understanding the synthesis, reactions, and applications of 1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, researchers can further explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-18-9-7-15(17-18)12-4-3-8-19(11-12)22(20,21)14-6-2-5-13(16)10-14/h2,5-7,9-10,12H,3-4,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAILGODSDKZTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2577499.png)
![benzo[d]thiazol-6-yl(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2577501.png)
![N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2577503.png)



![N-[2-[3-[(3-Fluorophenyl)sulfonylamino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2577509.png)
![methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2577510.png)

![(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577513.png)
![N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2577516.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2577520.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2577521.png)
